molecular formula C6H4BrClFN B1268482 2-Bromo-6-chloro-4-fluoroaniline CAS No. 201849-14-1

2-Bromo-6-chloro-4-fluoroaniline

Cat. No. B1268482
M. Wt: 224.46 g/mol
InChI Key: LIBGMUMMWYKJSC-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluoroaniline is a halogenated aniline, a class of compounds known for their reactivity and utility in organic synthesis. The presence of bromo, chloro, and fluoro substituents on the benzene ring makes it a compound of interest for various chemical transformations and applications in materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of halogenated anilines typically involves the direct halogenation of aniline compounds or through diazonium salt reactions. While specific synthesis routes for 2-Bromo-6-chloro-4-fluoroaniline are not directly reported, methodologies for similar compounds suggest the potential for halogen dance reactions, diazotization, and subsequent halogen substitution to achieve the desired halogenation pattern (Wu et al., 2022; Jiang-he, 2010).

Molecular Structure Analysis

The molecular structure of halogenated anilines is characterized by the presence of halogen atoms on the benzene ring, which significantly influences the electronic distribution and molecular geometry. Crystal and molecular structure analyses of similar compounds indicate monoclinic crystal systems with significant intra- and intermolecular interactions, including hydrogen bonds and halogen···halogen interactions, which could be expected in 2-Bromo-6-chloro-4-fluoroaniline as well (Betz, 2015).

Chemical Reactions and Properties

The reactivity of 2-Bromo-6-chloro-4-fluoroaniline can be anticipated from the electrophilic nature of its halogen substituents, making it a valuable intermediate for nucleophilic substitution reactions (SNAr), coupling reactions, and in the synthesis of complex organic molecules. Studies on related compounds demonstrate a variety of chemical transformations, including amination, halogen exchange, and coupling reactions, which underscore the compound's versatility in synthetic chemistry (Stroup et al., 2007).

Physical Properties Analysis

The physical properties of halogenated anilines like 2-Bromo-6-chloro-4-fluoroaniline are influenced by their molecular structure and halogen content. These compounds typically exhibit solid state at room temperature, with specific melting points, boiling points, and solubility characteristics that depend on the nature and position of the halogen substituents. The monoclinic crystal structure and detailed vibrational spectroscopy studies provide insights into the compound's stability and intermolecular interactions (Betz, 2015).

Chemical Properties Analysis

The chemical properties of 2-Bromo-6-chloro-4-fluoroaniline, including its acidity, basicity, and reactivity towards various reagents, are defined by the aniline moiety and the electron-withdrawing effects of the halogen atoms. These properties influence its behavior in chemical reactions, such as its nucleophilicity and electrophilicity, and its interaction with acids and bases. The presence of halogens also imparts unique reactivity patterns, facilitating selective substitution reactions that are valuable in synthetic applications (Stroup et al., 2007).

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on compounds structurally similar to 2-Bromo-6-chloro-4-fluoroaniline, like 2,6-dibromo-3-chloro-4-fluoroaniline, has focused on understanding their crystal and molecular structures. These studies involve determining the crystal properties such as monoclinic structure, specific dimensions, and observing classical intra- and intermolecular hydrogen bonds and halogen interactions within the crystal structure (Betz, 2015).

Metabolic Pathways in Biological Systems

The metabolism of halogenated anilines, including those structurally similar to 2-Bromo-6-chloro-4-fluoroaniline, has been studied in rat liver microsomal systems. These studies identify various metabolites from side-chain C-hydroxylation and N-hydroxylation, providing insight into how these compounds are metabolized in biological systems (Boeren et al., 1992).

Dielectric Properties

The dielectric properties of halogen-substituted anilines have been investigated, which may have implications for the study of 2-Bromo-6-chloro-4-fluoroaniline. These studies focus on understanding the dielectric absorption and relaxation times of these molecules in various conditions, providing valuable information for materials science and molecular physics (Vyas & Vashisth, 1988).

Synthesis and Chemical Reactions

Research on the synthesis of compounds related to 2-Bromo-6-chloro-4-fluoroaniline, such as 4-Bromo-2-fluorobiphenyl, reveals methods and conditions for efficient synthesis and potential applications in chemical manufacturing (Yong-qiang, 2012).

Safety And Hazards

2-Bromo-6-chloro-4-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation. It also causes skin irritation .

properties

IUPAC Name

2-bromo-6-chloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBGMUMMWYKJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346726
Record name 2-Bromo-6-chloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-4-fluoroaniline

CAS RN

201849-14-1
Record name 2-Bromo-6-chloro-4-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201849-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Manimaran, S Jeyavijayan, K Sambathkumar - ijarmps.org
… ABSTRACT : The FTIR and FT-Raman spectra of 2-bromo-6-chloro-4-fluoroaniline (BCFA) have been recorded in the regions 4000-400 cm-1 and 4000-50 cm-1, respectively. The …
Number of citations: 2 www.ijarmps.org
KT Hylland, S Øien‐Ødegaard… - European Journal of …, 2020 - Wiley Online Library
… Example (1d) (numbering scheme A, Figure 16): 2-Bromo-6-chloro-4-fluoroaniline (1.13 g, 5.01 mmol, 1.0 equiv.), 1-B(OH) 2 (1.24 g, 5.52 mmol, 1.1 equiv.) and freshly powdered KF·2H …
S Manikandan, S Ganesapandian, M Singh… - Int. J. Pharm. Pharm …, 2019 - researchgate.net
… GCMS spectrum of the bioactive 9th column fraction showed molecular ions at m/z 225, 190 and 268 suggesting the presence of 2-Bromo-6-chloro-4-fluoroaniline, 5-bromopyrrole-2-…
Number of citations: 3 www.researchgate.net
L Dsikowitzky, O Botalova… - … Science: Processes & …, 2014 - pubs.rsc.org
Due to the very limited number of studies dealing with the chemical composition of industrial wastewaters, many industrial organic contaminants still escape our view and consequently …
Number of citations: 6 pubs.rsc.org
O Botalova - 2010 - publications.rwth-aachen.de
Intensive anthropogenic exploration of surface waters has lead to the significant contamination of fluvial systems in highly industrialized and densely populated regions. Besides …
Number of citations: 3 publications.rwth-aachen.de
C Torborg, J Huang, T Schulz… - … A European Journal, 2009 - Wiley Online Library
… Notably, amino groups are tolerated under these conditions as shown by the reaction of 2-bromo-6-chloro-4-fluoroaniline, which is converted into the corresponding 2-subsituted …

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